2-Cyclopropyl-1-(2-hydroxyphenyl)ethan-1-one
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Overview
Description
2-Cyclopropyl-1-(2-hydroxyphenyl)ethan-1-one is an organic compound with a unique structure that combines a cyclopropyl group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(2-hydroxyphenyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopropyl methyl ketone with 2-hydroxybenzaldehyde under basic conditions. The reaction typically proceeds via an aldol condensation followed by dehydration to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems that favor the formation of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-(2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
2-Cyclopropyl-1-(2-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds, while the cyclopropyl group may interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one: Similar structure but with a fluorine atom instead of a hydroxy group.
2-Hydroxy-1-phenylethanone: Lacks the cyclopropyl group but has a similar hydroxyphenyl structure.
Uniqueness
2-Cyclopropyl-1-(2-hydroxyphenyl)ethan-1-one is unique due to the presence of both the cyclopropyl and hydroxyphenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
646522-95-4 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-cyclopropyl-1-(2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C11H12O2/c12-10-4-2-1-3-9(10)11(13)7-8-5-6-8/h1-4,8,12H,5-7H2 |
InChI Key |
ZZUXHTUIHBFOML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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